4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-
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Overview
Description
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of 4H-1-Benzopyran-4-one derivatives using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles such as amines or thiols replace the acetoxy groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-3-[4-(acetyloxy)phenyl]
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[4-(acetyloxy)phenyl]
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
326621-73-2 |
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Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
[2-(3,4-diacetyloxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H16O8/c1-11(22)26-15-5-6-16-17(25)10-19(29-20(16)9-15)14-4-7-18(27-12(2)23)21(8-14)28-13(3)24/h4-10H,1-3H3 |
InChI Key |
SKBPGKCEDAEJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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